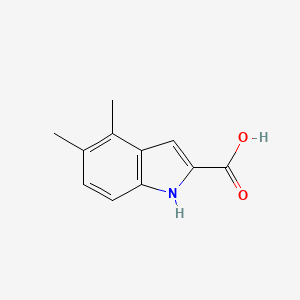![molecular formula C7H8BrClF2N2O B2777256 [2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride CAS No. 2061980-67-2](/img/structure/B2777256.png)
[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride” is a chemical compound with the CAS Number: 2061980-67-2 . It has a molecular weight of 289.51 and is typically found in powder form . The IUPAC name for this compound is (2-bromo-6-(difluoromethoxy)phenyl)hydrazine hydrochloride .
Molecular Structure Analysis
The InChI code for “[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride” is 1S/C7H7BrF2N2O.ClH/c8-4-2-1-3-5(6(4)12-11)13-7(9)10;/h1-3,7,12H,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride” is a powder . It should be stored at a temperature of 4 degrees Celsius .科学的研究の応用
Fluorescence Imaging and Environmental Sensing
A study by Zhu et al. (2019) developed a ratiometric fluorescent probe utilizing a dicyanoisophorone fluorescent group and a bromobutyryl moiety for the detection of hydrazine (N2H4), a chemical related to the one . This probe, due to its low cytotoxicity, high cell permeability, large Stokes shift, and low detection limit, has been shown effective in quantitative determination in environmental water systems and fluorescence imaging in HeLa cells and zebrafish. This suggests that derivatives of hydrazine, such as the compound , could have applications in environmental monitoring and biological imaging due to their reactive properties and potential for forming complexes that are fluorescent or otherwise detectable (Zhu et al., 2019).
Antimicrobial Activity
Patel, Mistry, and Desai (2006) explored the synthesis of newer quinazolinones from compounds including 2–alkyl–6–bromo–3,1–benzoxazine–4–one, reacting with hydrazinehydrate. This research suggests that bromo-substituted phenyl compounds, when involved in the creation of quinazolinones, can have significant antimicrobial activities. Given the structural similarities, [2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride could potentially be used as a precursor in synthesizing compounds with antimicrobial properties (Patel, Mistry, & Desai, 2006).
Molecular Docking and Anticancer Activity
Lalvani et al. (2021) conducted synthesis, crystallographic, and DFT studies on a novel bromo hydrazine derivative, focusing on its potential biological activity through molecular docking studies. The compound showed significant interaction with active sites of various pathogens and cancer cells, suggesting its use in developing anticancer agents. This indicates that bromo-substituted hydrazine derivatives, including [2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride, could have applications in anticancer research, particularly in the design of molecules with specific binding affinities to target proteins involved in cancer progression (Lalvani et al., 2021).
Safety and Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include recommendations to avoid breathing dust, fumes, gas, mist, vapors, or spray .
特性
IUPAC Name |
[2-bromo-6-(difluoromethoxy)phenyl]hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2N2O.ClH/c8-4-2-1-3-5(6(4)12-11)13-7(9)10;/h1-3,7,12H,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNASTFMYQPCQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)NN)OC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

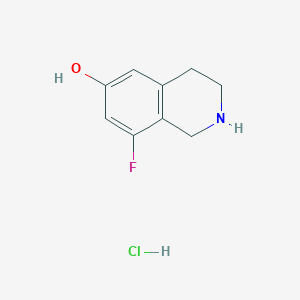
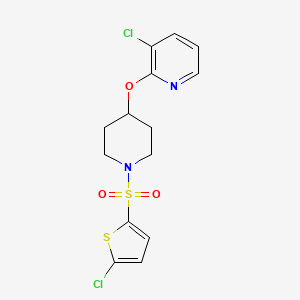
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2777175.png)
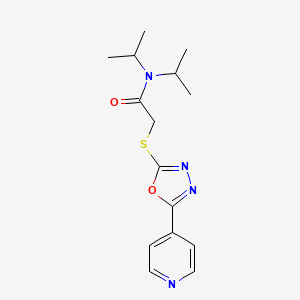
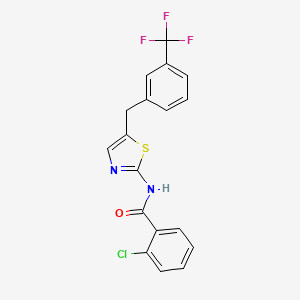
![7-(3-chlorophenyl)-N-cyclohexyl-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2777180.png)
![N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2777182.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate](/img/structure/B2777184.png)
![3-(4-ethoxyphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2777186.png)

